2-fluoro-6-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid
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Description
2-fluoro-6-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid is a useful research compound. Its molecular formula is C16H14FNO4S and its molecular weight is 335.35. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives
- This study explored the structure-activity relationships of hypoglycemic benzoic acid derivatives, leading to the development of repaglinide, a therapeutic agent for type 2 diabetes. The research delved into modifications of the molecular structure for enhanced activity, highlighting the significance of the sulfonylamino benzoic acid group in medicinal chemistry applications (Grell et al., 1998).
Herbicide Development and Selectivity Enhancement
Herbicide Activity and Selectivity by Fluorine Substitution
- The introduction of fluorine atoms into herbicidal compounds, as seen in analogs of bentranil and Classic® analogues, demonstrated significant changes in herbicidal properties. This research showcases the potential of fluorine substitution, akin to the structure of the given compound, in developing more active and selective herbicides (Hamprecht et al., 2004).
Fluorescence and Molecular Probing
Development of Fluorescent Molecular Probes
- The synthesis and application of fluorescent dyes with structures similar to the mentioned compound have been investigated for their solvent-dependent fluorescence, useful in biological event and process studies. These dyes are designed for high sensitivity and specificity in molecular probing, indicating the utility of sulfonylamino benzoic acid derivatives in fluorescent probe development (Diwu et al., 1997).
Environmental Remediation and Pollution Treatment
Heat-Activated Persulfate Oxidation for Groundwater Remediation
- The efficacy of heat-activated persulfate in oxidizing perfluoroalkyl substances in groundwater was evaluated, demonstrating the potential of such chemical processes in environmental remediation. This study underscores the relevance of sulfonylamino benzoic acid derivatives in addressing environmental pollution through advanced oxidation processes (Park et al., 2016).
Properties
IUPAC Name |
2-fluoro-6-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S/c1-11-5-7-12(8-6-11)9-10-23(21,22)18-14-4-2-3-13(17)15(14)16(19)20/h2-10,18H,1H3,(H,19,20)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGBXNPJFVNFLL-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.